Methyl 4-amino-2,6-difluorobenzoate

Thymidylate Synthase Antifolate Inhibitors Cancer Chemotherapy

Methyl 4-amino-2,6-difluorobenzoate (CAS 191478-99-6) is a fluorinated aromatic amino ester with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol. The compound features a 4-amino group flanked by two ortho-fluorine atoms on the benzoate ring, a substitution pattern that dramatically alters the electron density and reactivity of the aromatic system compared to non-fluorinated or mono-fluorinated analogs.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 191478-99-6
Cat. No. B071006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2,6-difluorobenzoate
CAS191478-99-6
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1F)N)F
InChIInChI=1S/C8H7F2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3
InChIKeyUWPLTCWTTVMXCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-2,6-Difluorobenzoate (CAS 191478-99-6): A Fluorinated Building Block for Proteolysis-Targeting Chimera (PROTAC) Synthesis and Medicinal Chemistry


Methyl 4-amino-2,6-difluorobenzoate (CAS 191478-99-6) is a fluorinated aromatic amino ester with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . The compound features a 4-amino group flanked by two ortho-fluorine atoms on the benzoate ring, a substitution pattern that dramatically alters the electron density and reactivity of the aromatic system compared to non-fluorinated or mono-fluorinated analogs. Commercially available in high purity (97–98%) from multiple global suppliers, this compound is explicitly classified as a “Protein Degrader Building Block” (PROTAC intermediate) and serves as a key synthetic precursor in the construction of targeted protein degraders and other fluorinated pharmacophores [1].

Why Methyl 4-Amino-2,6-Difluorobenzoate Cannot Be Replaced by Mono-Fluoro or Non-Fluorinated Analogs


The 2,6-difluoro substitution pattern is not interchangeable with other fluorination patterns because the two ortho-fluorines exert a powerful electron‑withdrawing effect that shifts the amino group pKa from ~2.4 (non‑fluorinated analog) to ~0.44 . This nearly 100‑fold increase in acidity dictates the compound’s protonation state, nucleophilicity, and reactivity in acylation, alkylation, and amide‑bond formation. Furthermore, the synthetic route to 2,6‑difluoro‑substituted molecules is fundamentally different from that of the 2,5‑difluoro isomers; the 2,6‑difluoro compounds cannot be prepared via the conventional nitrotoluene oxidation pathway and instead require a Boc‑protected precursor strategy [1]. Substituting a mono‑fluoro or non‑fluorinated analog into a synthetic sequence designed for the 2,6‑difluoro intermediate inevitably leads to altered reaction kinetics, regiochemical outcomes, and ultimately failure to generate the desired bioactive scaffold. These electronic and synthetic constraints make generic substitution scientifically untenable.

Quantitative Differentiation Evidence for Methyl 4-Amino-2,6-Difluorobenzoate Versus Closest Analogs


Thymidylate Synthase Inhibitory Potency and Cytotoxicity: 2,6-Difluoro vs. Non‑Fluorinated Parent

In a direct head‑to‑head study of quinazoline antifolates, the 2',6'‑difluoro‑substituted analogue showed markedly reduced inhibition of partially purified L1210 thymidylate synthase (TS) compared to its non‑fluorinated parent compound. The authors concluded that “all the difluoro analogues were poorer inhibitors of TS” [1]. Despite this reduction in enzyme inhibition, the 2',6'‑difluoro compounds retained equivalent cytotoxicity against L1210 cells in culture, indicating that cytotoxicity had been uncoupled from TS‑dependent pathways [1]. (Exact IC₅₀ values for the paired compounds are reported in the original publication; the class‑level trend is reproduced here as the primary differentiator.)

Thymidylate Synthase Antifolate Inhibitors Cancer Chemotherapy

Amino Group pKa Shift: 2,6-Difluoro vs. Non‑Fluorinated Methyl 4‑Aminobenzoate

The predicted pKa of the aromatic amino group in methyl 4-amino-2,6-difluorobenzoate is 0.44 ± 0.10 , compared with an experimental pKa of 2.38 for the non‑fluorinated methyl 4‑aminobenzoate . This ΔpKa of approximately –1.94 represents a nearly 100‑fold increase in acidity, driven by the strong electron‑withdrawing effect of the two ortho‑fluorine atoms. The pKa value dictates the protonation state of the amino group under both physiological and synthetic conditions, directly affecting nucleophilic reactivity in coupling reactions.

Electronic Effects Fluorine Chemistry Reactivity Tuning

Synthetic Route Specificity: 2,6-Difluoro Requires a Distinct Synthetic Strategy Not Applicable to 2,5-Difluoro Isomers

The synthesis of 2',6'‑difluoro‑substituted quinazoline antifolates could not be achieved through the oxidation‑of‑nitrotoluene route that successfully yielded the 2',5'‑difluoro isomers. Instead, a novel synthetic pathway was developed starting from methyl 4‑((tert‑butoxycarbonyl)amino)-2,6-difluorobenzoate—the Boc‑protected precursor of the target compound—followed by N‑alkylation with NaH and an alkyl halide, ester hydrolysis, and coupling with diethyl L‑glutamate [1]. This route was specifically designed to accommodate the unique steric and electronic constraints imposed by the 2,6‑difluoro pattern and is incompatible with the chemistry used for the 2,5‑difluoro series.

Synthetic Methodology Fluorinated Intermediates Process Chemistry

PROTAC Building Block Designation: Pre‑Validated Intermediate for Targeted Protein Degradation

Methyl 4-amino-2,6-difluorobenzoate is catalogued by multiple reputable vendors under the product family “Protein Degrader Building Blocks,” a designation that reflects its validated utility in the synthesis of proteolysis‑targeting chimeras (PROTACs) [1]. In contrast, the mono‑fluoro analog methyl 4‑amino‑2‑fluorobenzoate (CAS 73792‑08‑2) and the non‑fluorinated methyl 4‑aminobenzoate are offered as general research chemicals without this specialized classification. The 2,6‑difluoro pattern provides the steric and electronic profile required for optimal incorporation into PROTAC linker systems, where the amino group serves as a versatile handle and the ortho‑fluorines can modulate linker reactivity [1].

PROTAC Targeted Protein Degradation Medicinal Chemistry

Optimal Application Scenarios for Methyl 4-Amino-2,6-Difluorobenzoate Based on Verified Differentiation Evidence


Design of Thymidylate Synthase‑Independent Cytotoxic Antifolates

Medicinal chemistry teams developing antifolate cancer therapeutics can exploit the 2,6‑difluoro substitution to decouple TS enzyme inhibition from cytotoxicity. As demonstrated by Thornton et al. (1992), 2',6'‑difluoro analogues are weaker TS inhibitors but retain equivalent cell‑killing activity, enabling investigation of non‑TS cytotoxic mechanisms [1]. This compound serves as the direct precursor for building such difluorinated antifolate warheads.

PROTAC Linker Construction for Heterobifunctional Degraders

The amino‑benzoate moiety with 2,6‑difluoro substitution is ideally suited as a linker component in PROTAC design. The compound is commercially designated as a Protein Degrader Building Block, and its ortho‑fluorines provide electronic tuning of linker reactivity while the amino group allows facile conjugation to E3 ligase ligands or target‑protein binders [2]. This pre‑validated status accelerates degrader library synthesis.

Synthesis of Fluorinated Pharmacophores Requiring a Highly Acidic Amino Group

When a synthetic sequence demands an aromatic amine with a pKa near 0.4—approximately 100‑fold more acidic than a typical aniline—methyl 4‑amino-2,6‑difluorobenzoate is the reagent of choice. The dramatically lowered pKa enables selective acylation and alkylation under mildly basic conditions and alters the protonation state at physiological pH, directly impacting pharmacokinetic properties .

Synthetic Route Entry to 2,6‑Difluoro‑Substituted Bioactive Molecules

For any target molecule requiring the 2,6‑difluoro‑4‑aminobenzoate scaffold, this compound is the mandatory synthetic entry point. The distinct Boc‑deprotection/N‑alkylation route described by Thornton et al. (1992) is the only published, validated path to these intermediates; attempts to use the oxidation‑of‑nitrotoluene route that works for 2,5‑difluoro isomers will fail [1]. Purchasing the correct 2,6‑difluoro isomer avoids costly synthetic dead‑ends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-amino-2,6-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.